molecular formula C11H16Cl2N4OS B13536102 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride

Cat. No.: B13536102
M. Wt: 323.2 g/mol
InChI Key: OVCAROREUABCQQ-UHFFFAOYSA-N
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Description

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate carboxylic acid derivative . The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing reagents . The piperazine moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride is unique due to the combination of its three distinct functional groups: the thiophene ring, the oxadiazole ring, and the piperazine moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
  • Molecular Formula : C11H14Cl2N4OS
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 923824-86-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated the ability of this compound to induce apoptosis in various cancer cell lines.

Table 1: Summary of Antitumor Studies

StudyCell LineIC50 (µM)Observations
AMCF715Induces apoptosis via caspase activation
BHeLa12Inhibits cell proliferation significantly
CA54918Shows synergistic effects with other chemotherapeutics

Antimicrobial Activity

In addition to its antitumor effects, this compound has also shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:

  • Case Study on Tumor Xenografts : In a mouse model with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology.
  • Infection Models : In models of bacterial infections, treatment with the compound led to reduced bacterial load and improved survival rates in infected mice.

Properties

Molecular Formula

C11H16Cl2N4OS

Molecular Weight

323.2 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C11H14N4OS.2ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;;/h1,6,8,12H,2-5,7H2;2*1H

InChI Key

OVCAROREUABCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl.Cl

Origin of Product

United States

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